Solvolytic Reactivity: Ortho-Nitro Anchimeric Assistance vs. Para-Nitro Isomer
In solvolysis studies comparing ortho-nitrobenzoyl chloride (structurally analogous to 2-hydroxy-3-nitrobenzoyl chloride at the nitro position) with para-nitrobenzoyl chloride, the ortho isomer exhibited approximately 10-fold slower reactivity in non-fluoroalcohol solvents due to steric hindrance [1]. However, in aqueous fluoroalcohol solvents, the ortho isomer became kinetically more reactive than the para isomer, with a k(ortho)/k(para) ratio ranging from ~14 to 2.2×10⁴ [2]. This dramatic solvent-dependent reactivity inversion is attributed to the ortho-nitro group acting as an intramolecular nucleophilic assistant (anchimeric assistance), a mechanistic pathway unavailable to the para isomer.
| Evidence Dimension | Solvolysis rate constant ratio (k_ortho / k_para) |
|---|---|
| Target Compound Data | k_ortho (o-nitrobenzoyl chloride) approximately 0.1× k_para in non-fluoroalcohol solvents |
| Comparator Or Baseline | p-Nitrobenzoyl chloride |
| Quantified Difference | ~10-fold slower in non-fluoroalcohol solvents; ~14× to 2.2×10⁴× faster in aqueous fluoroalcohol solvents |
| Conditions | Solvolysis in various solvents including aqueous fluoroalcohols at multiple temperatures |
Why This Matters
The ortho-nitro group's ability to participate in anchimeric assistance enables selective reaction tuning via solvent choice, offering synthetic chemists a switchable reactivity handle unavailable in para-nitro or non-nitro benzoyl chlorides.
- [1] Choi, H.; Koo, I. S. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Int. J. Mol. Sci. 2019, 20(16), 4026. View Source
- [2] DOAJ. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Abstract. View Source
